molecular formula C26H21FN2O4 B2844097 (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(7-fluoro-1H-indol-3-YL)propanoic acid CAS No. 1956434-65-3

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(7-fluoro-1H-indol-3-YL)propanoic acid

Cat. No.: B2844097
CAS No.: 1956434-65-3
M. Wt: 444.462
InChI Key: VSKNZCGVDSEOBY-QHCPKHFHSA-N
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Description

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(7-fluoro-1H-indol-3-YL)propanoic acid is a useful research compound. Its molecular formula is C26H21FN2O4 and its molecular weight is 444.462. The purity is usually 95%.
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Scientific Research Applications

Enzyme-Activated Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, including our compound of interest, are used as surfactants for carbon nanotubes (CNTs). These surfactants facilitate the dispersion of CNTs in aqueous solutions under constant and physiological conditions, upon enzymatic activation. This application is crucial for the development of CNT-based technologies and materials, offering an on-demand approach for creating homogeneous nanotube dispersions (Cousins et al., 2009).

Synthesis of Oligomers

The compound is also instrumental in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids, lead to the efficient synthesis of oligomers varying in length. This process is a cornerstone in the development of novel bioactive compounds and materials, showcasing the versatility of the compound in synthetic organic chemistry (Gregar & Gervay-Hague, 2004).

Reversible Protecting Group for Peptide Synthesis

Another significant application is its use as a reversible protecting group for the amide bond in peptides, particularly useful in the synthesis of 'difficult sequences'. This functionality highlights its role in facilitating peptide synthesis, especially where interchain association can be a challenge. The ability to reversibly protect and deprotect amide bonds without affecting other sensitive groups in the peptide chain is a valuable tool in peptide chemistry (Johnson et al., 1993).

Solid Phase Peptide Synthesis

The compound is foundational in solid phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) amino acids. The Fmoc strategy, enhanced by the introduction of various solid supports and protecting groups, has led to the synthesis of biologically active peptides and small proteins. This application underlines the compound's critical role in bioorganic chemistry, providing a versatile and efficient method for peptide and protein synthesis (Fields & Noble, 2009).

Fluorescent Labeling and Imaging

Additionally, derivatives of this compound have been explored for their potential in fluorescent labeling and imaging, particularly in biomedical analysis. For instance, 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid (a related compound), showcases strong fluorescence in aqueous media across a wide pH range. This characteristic is advantageous for developing sensitive and stable fluorescent labeling reagents for various applications, including imaging and analysis (Hirano et al., 2004).

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-fluoro-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKNZCGVDSEOBY-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC=C5F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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